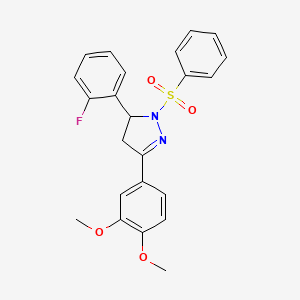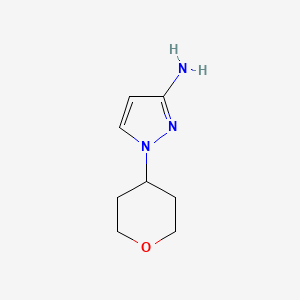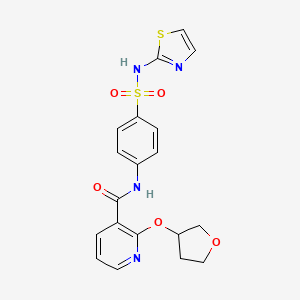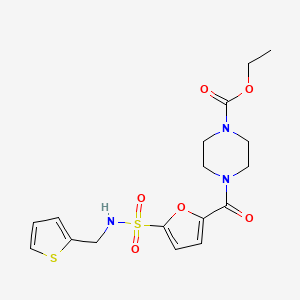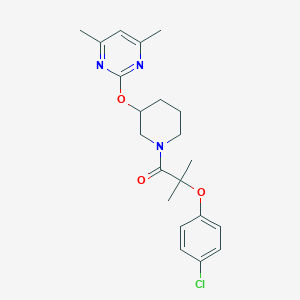
2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is an organic compound with multiple applications in scientific research and industrial production. This compound features a unique structure with several functional groups, making it of significant interest in various fields, such as medicinal chemistry, organic synthesis, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one involves multiple steps:
Step One: : Synthesis of the intermediate compound 2-(4-Chlorophenoxy)-1-((4,6-dimethylpyrimidin-2-yl)oxy)-2-methylpropan-1-one through a nucleophilic aromatic substitution reaction.
Step Two: : Conversion of the intermediate to the final product via piperidine ring formation, under specific conditions that ensure the desired regiochemistry.
Industrial Production Methods
Industrial production methods for this compound include batch and continuous flow synthesis. Optimizing reaction conditions such as temperature, pressure, and choice of solvent is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions, typically involving the methyl groups to form corresponding alcohols or ketones.
Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol.
Substitution: : Substitution reactions can occur at the 4-chlorophenoxy moiety, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: : Using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: : Employing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Utilizing nucleophiles like amines or thiols under basic or neutral conditions to replace the chlorine atom.
Major Products
From Oxidation: : Formation of ketones or alcohols.
From Reduction: : Formation of alcohol derivatives.
From Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
The compound is valuable in several research areas:
Chemistry: : Used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: : Investigated for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: : Explored for its therapeutic potential in drug discovery programs, particularly as a lead compound for the development of novel pharmaceuticals.
Industry: : Employed in the production of specialty chemicals and materials due to its unique reactivity and structural properties.
作用机制
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : In medicinal chemistry, it may target specific enzymes or receptors involved in disease pathways.
Pathways Involved: : Interaction with metabolic or signaling pathways can result in modulation of biological activity, offering therapeutic benefits.
相似化合物的比较
2-(4-Chlorophenoxy)-1-(3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)-2-methylpropan-1-one is compared with similar compounds to highlight its unique properties:
Similar Compounds: : Analogous compounds include those with different substitutions on the phenoxy or piperidine rings, as well as variations in the pyrimidine moiety.
Uniqueness: : This compound's specific substitution pattern provides distinct reactivity and interaction profiles, making it a valuable tool in research and industry.
属性
IUPAC Name |
2-(4-chlorophenoxy)-1-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O3/c1-14-12-15(2)24-20(23-14)27-18-6-5-11-25(13-18)19(26)21(3,4)28-17-9-7-16(22)8-10-17/h7-10,12,18H,5-6,11,13H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCRPRGDBGXLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
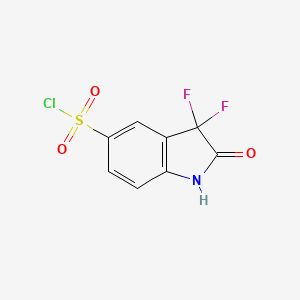
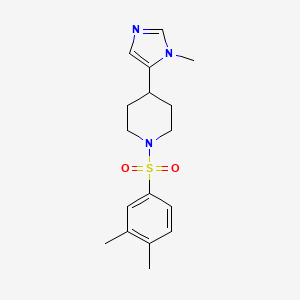
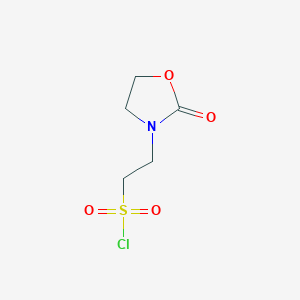
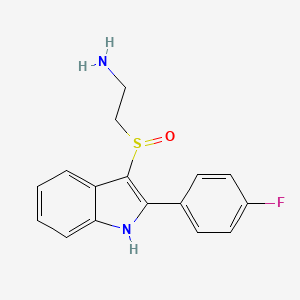
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2388936.png)
![(Z)-2-Cyano-3-[1-(4-fluorophenyl)-3-(3-methoxyphenyl)pyrazol-4-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2388937.png)
![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(2-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2388940.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2388944.png)
![N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2388945.png)
